molecular formula C25H24N2O3 B15153062 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one

1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one

Cat. No.: B15153062
M. Wt: 400.5 g/mol
InChI Key: NYFLUEXSUIJDND-UHFFFAOYSA-N
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Description

1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one is a complex organic compound that belongs to the class of chromeno-pyrazoles This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy-methylphenyl group, and a chromeno-pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrazole core.

    Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydroxide.

    Hydroxylation and methylation: The hydroxy and methyl groups are introduced through selective hydroxylation and methylation reactions, often using reagents like methyl iodide and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl chloride, methyl iodide, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl and methyl derivatives.

Scientific Research Applications

1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-(2-hydroxyphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one
  • 1-benzyl-4-(2-hydroxy-5-ethylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one

Uniqueness

1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one is unique due to the presence of the hydroxy-methylphenyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5-one

InChI

InChI=1S/C25H24N2O3/c1-15-11-12-19(28)18(13-15)23-22-16(2)26-27(14-17-7-4-3-5-8-17)25(22)30-21-10-6-9-20(29)24(21)23/h3-5,7-8,11-13,23,28H,6,9-10,14H2,1-2H3

InChI Key

NYFLUEXSUIJDND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2C3=C(N(N=C3C)CC4=CC=CC=C4)OC5=C2C(=O)CCC5

Origin of Product

United States

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